Fsp3: 3D Character Advantage
The target compound exhibits an Fsp3 value of 0.6 , reflecting the contribution of the cyclopropane ring and ethyl linker to the fraction of sp3-hybridized carbon atoms. This value is identical to that of the 2-thienyl positional isomer (CAS 1490612-61-7, Fsp3 = 0.6) , but substantially higher than that of simple chloromethyl thiophenes lacking the cyclopropane moiety. For comparison, 2-(chloromethyl)thiophene (CAS 765-50-4) has an Fsp3 of approximately 0.2 (one sp3 carbon out of five total carbons). The clinical relevance of Fsp3 as a descriptor correlated with improved solubility, reduced promiscuity, and higher clinical success rates has been established in medicinal chemistry literature [1].
| Evidence Dimension | Fsp3 (fraction of sp3-hybridized carbon atoms) |
|---|---|
| Target Compound Data | 0.6 (6 sp3 carbons / 10 total carbons) |
| Comparator Or Baseline | 2-thienyl isomer (CAS 1490612-61-7): 0.6; 2-(chloromethyl)thiophene (CAS 765-50-4): ~0.2; 3-(chloromethyl)thiophene (CAS 2746-23-8): ~0.2 |
| Quantified Difference | 3-fold higher Fsp3 vs. simple chloromethyl thiophenes; no difference vs. 2-thienyl isomer |
| Conditions | Calculated from molecular formula; Fluorochem and PubChem computed properties |
Why This Matters
Higher Fsp3 correlates with greater molecular complexity and three-dimensionality, a parameter increasingly prioritized in fragment-based and lead-optimization campaigns seeking to escape flat aromatic scaffolds with poor developability profiles.
- [1] Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. https://doi.org/10.1021/jm901241e View Source
